molecular formula C25H26ClN3O2S2 B2648812 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride CAS No. 1329971-45-0

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride

Cat. No. B2648812
CAS RN: 1329971-45-0
M. Wt: 500.07
InChI Key: NUNXOKYSOSLAJL-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular properties and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency compared to standard reference drugs .

Organic Light Emitting Devices (OLEDs)

Compounds with strong fluorescence phenomena, such as benzothiazole-based compounds, have been deeply researched worldwide as light-emitting materials for OLEDs . The planar structure of these molecules, formed by hydrogen bonding between the hydroxyl group and N, allows for easy electron flow and strong fluorescence effects .

Electroluminescent Devices

Similar to OLEDs, electroluminescent devices can also benefit from the strong fluorescence of benzothiazole-based compounds . These devices emit light in response to an electric current or a strong electric field .

Laser Dyes

The strong fluorescence of benzothiazole-based compounds makes them suitable for use as laser dyes . These dyes are used in dye lasers, which are a type of laser that uses a lasing medium consisting of a dye, in the liquid state, contained in a solvent .

Plastic Scintillation Applications

Benzothiazole-based compounds can be used in plastic scintillation applications . Scintillators are materials that emit light when excited by ionizing radiation .

Herbicides

Some benzothiazole derivatives have been used in the synthesis of herbicides . These compounds can interfere with plant growth and are used to control unwanted vegetation .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the design and synthesis of new derivatives with enhanced biological activity. Further in vitro and in vivo studies could be conducted to evaluate their therapeutic potential .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2.ClH/c1-15(2)28-13-12-18-21(14-28)32-25(27-23(29)16-8-10-17(30-3)11-9-16)22(18)24-26-19-6-4-5-7-20(19)31-24;/h4-11,15H,12-14H2,1-3H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNXOKYSOSLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride

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